4-Bromo-2-(methoxymethyl)-1-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

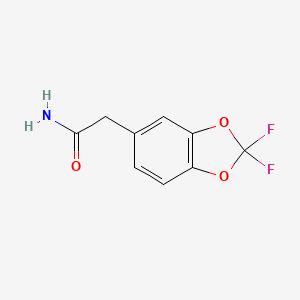

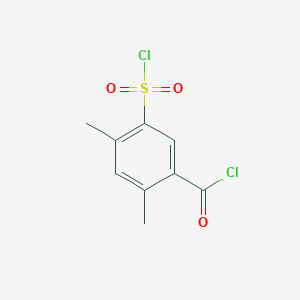

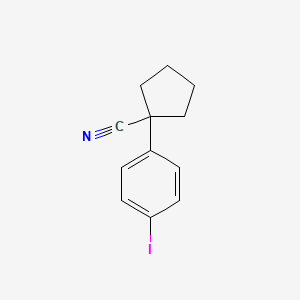

“4-Bromo-2-(methoxymethyl)-1-methylbenzene” is a chemical compound with the molecular weight of 231.09 . It is also known by its IUPAC name “4-bromo-2-methoxy-1-(methoxymethyl)benzene” and has the InChI code "1S/C9H11BrO2/c1-11-6-7-3-4-8(10)5-9(7)12-2/h3-5H,6H2,1-2H3" .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code "1S/C9H11BrO2/c1-11-6-7-3-4-8(10)5-9(7)12-2/h3-5H,6H2,1-2H3" . This indicates that the compound has 9 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 231.09 and an InChI code of "1S/C9H11BrO2/c1-11-6-7-3-4-8(10)5-9(7)12-2/h3-5H,6H2,1-2H3" . The compound is also noted to be hygroscopic .Wissenschaftliche Forschungsanwendungen

Liquid-phase Oxidation Catalysis

4-Bromo-2-(methoxymethyl)-1-methylbenzene plays a role in the liquid-phase oxidation of methylbenzenes. This process, catalyzed by a cobalt(II) and copper(II) acetate system along with sodium bromide, results in high selectivity for benzyl acetates and benzaldehydes. Such catalytic systems are crucial in organic synthesis for the production of various chemical compounds (Okada & Kamiya, 1981).

Utilization as a Sterically Protecting Group

The compound has been used to stabilize low-coordinate phosphorus compounds. This is exemplified in its conversion to phosphonous dichloride, which further assists in the stabilization of certain phosphorus compounds (Yoshifuji, Kamijo, & Toyota, 1993).

Antibacterial Properties

A derivative of 4-Bromo-2-(methoxymethyl)-1-methylbenzene, identified from marine algae, has been found to exhibit moderate antibacterial activity. This suggests potential applications in the development of new antibacterial agents (Xu et al., 2003).

Role in Synthesis of Resorcinols and Tetrahydrofuran Derivatives

This compound is integral in the synthesis of various chemical structures like resorcinols and tetrahydrofuran derivatives. These syntheses are important in organic chemistry, offering pathways to complex molecules used in a wide range of applications (Konishi et al., 1999; Esteves, Ferreira, & Medeiros, 2007).

Antioxidant and Anticancer Activities

Derivatives of natural bromophenols, including compounds structurally related to 4-Bromo-2-(methoxymethyl)-1-methylbenzene, show promising antioxidant and anticancer activities. This opens up potential avenues in drug development for cancer treatment and management of oxidative stress-related disorders (Dong et al., 2022).

Photovoltaic Applications

Specific derivatives of this compound have been investigated for their photovoltaic performance in polymer solar cells. The study of such materials is crucial for advancing solar energy technologies (Jin et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include “H315: Causes skin irritation”, “H319: Causes serious eye irritation”, and "H335: May cause respiratory irritation" . Precautionary statements include “P261: Avoid breathing dust/fume/gas/mist/vapors/spray”, “P305: IF IN EYES”, “P351: Rinse cautiously with water for several minutes”, and "P338: Remove contact lenses if present and easy to do – continue rinsing" .

Eigenschaften

IUPAC Name |

4-bromo-2-(methoxymethyl)-1-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7-3-4-9(10)5-8(7)6-11-2/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIWECCWVXZNQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6316062.png)

![3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride](/img/structure/B6316083.png)